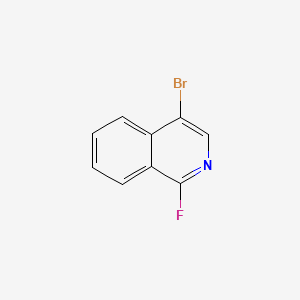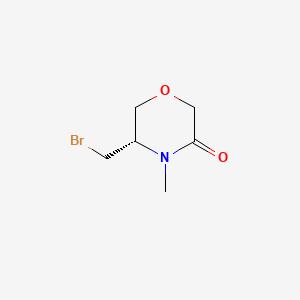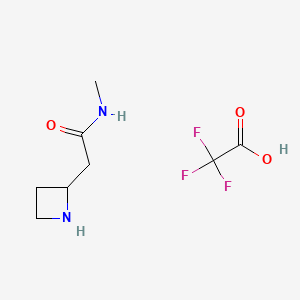![molecular formula C14H23N3O2S B6608724 tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate CAS No. 2870652-87-0](/img/structure/B6608724.png)
tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate (TBNPC) is an organosulfur compound derived from pyrimidine. It is a versatile compound that is used in various scientific research applications. TBNPC has been used in various biochemical and physiological studies and is a useful tool for laboratory experiments. In
Mechanism of Action
Tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate acts as an inhibitor of enzymes, proteins, and bacteria. It binds to the active site of the enzyme or protein, preventing it from catalyzing its reaction. It also binds to the cell wall of bacteria, preventing its growth.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of a variety of enzymes and proteins, including proteases, kinases, and phosphatases. It has also been found to inhibit the growth of various bacteria, including E. coli and S. aureus. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its stability, low toxicity, and relatively low cost. However, it is not suitable for use in high-throughput screening experiments due to its low solubility in aqueous solutions.
Future Directions
The future applications of tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate are numerous. It can be used in drug design and development, as a tool to study enzyme and protein function, as a tool to study DNA-protein interactions, and as a tool to study receptor-ligand interactions. In addition, it can be used in the study of bacterial growth and in the study of anti-inflammatory and anti-cancer effects in animal models. It can also be used in the development of novel therapeutic agents. Finally, it can be used as a tool to study the effects of environmental toxins on biochemical and physiological processes.
Synthesis Methods
Tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate is synthesized through a two-step process. The first step involves the reaction of tert-butyl isocyanate with 2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl amine to form the amide intermediate. This intermediate is then reacted with potassium carbonate to form this compound.
Scientific Research Applications
Tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate is a useful tool for laboratory experiments. It has been used in various biochemical and physiological studies, such as in the study of enzyme inhibition, protein-protein interactions, and the inhibition of bacterial growth. It has also been used in the study of DNA-protein interactions, as well as in the study of receptor-ligand interactions.
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-pyrimidin-2-ylsulfanylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-13(2,3)19-12(18)17-9-14(4,5)10-20-11-15-7-6-8-16-11/h6-8H,9-10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDAIQUXYVVFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CSC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)



![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)

![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)

![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
